

# In-depth Toxicological Profile of Methyl 2-methyl-3-furyl disulfide

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## Compound of Interest

Compound Name: *Methyl 2-methyl-3-furyl disulfide*

Cat. No.: *B1582921*

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## Introduction

**Methyl 2-methyl-3-furyl disulfide** (MMFD), a sulfur-containing furan derivative, is a significant flavoring agent found in a variety of heat-processed foods, contributing to meaty and savory aromas. Its safety has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that MMFD poses "no safety concern at current levels of intake when used as a flavouring agent". This technical guide provides a comprehensive overview of the available toxicological data for MMFD, including quantitative data, detailed experimental protocols for key studies, and visualizations of relevant biological pathways and experimental workflows.

## Quantitative Toxicological Data

The toxicological profile of **Methyl 2-methyl-3-furyl disulfide** is summarized in the tables below, presenting data on acute and sub-chronic toxicity.

Table 1: Acute Oral Toxicity

Test Species	Sex	Route of Administration	Dosage	Observation Period	Results	Reference
Mouse	Male, Female	Gavage	142 mg/kg	Not specified	LD50: 142 mg/kg	Moran et al., 1980

Table 2: Sub-chronic Oral Toxicity (90-Day Study)

Test Species	Sex	Route of Administration	Dosage Levels	Study Duration	Key Findings	Reference
Rat	Not specified	Dietary	Not specified	90 days	No- Observed- Effect Level (NOEL): 1.2 mg/kg bw/day	Gallo et al., 1976a

## Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below. These protocols are based on established OECD guidelines and information extrapolated from available literature.

### Acute Oral Toxicity (LD50) - Based on OECD Guideline 423 (Acute Toxic Class Method)

This protocol describes a plausible methodology for determining the acute oral toxicity of **Methyl 2-methyl-3-furyl disulfide** in mice, as originally reported by Moran et al. (1980).

Objective: To determine the median lethal dose (LD50) of **Methyl 2-methyl-3-furyl disulfide** following a single oral administration.

Test Animals:

- Species: Mouse
- Strain: (Specific strain not reported, typically a standard laboratory strain like CD-1 or Swiss Webster would be used)
- Sex: Male and Female
- Age: Young adults (e.g., 6-8 weeks old)
- Housing: Housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Animals have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

#### Test Substance and Administration:

- Test Substance: **Methyl 2-methyl-3-furyl disulfide**
- Vehicle: A suitable vehicle, such as corn oil or water with a suspending agent, would be used.
- Route of Administration: Oral gavage.
- Dosage: A single dose of 142 mg/kg body weight was administered. In a typical acute toxic class study, a stepwise procedure with a limited number of animals per step would be used, starting with a dose expected to cause mortality.

#### Procedure:

- Fasting: Animals are fasted overnight (for mice, typically 3-4 hours) prior to dosing, with continued access to water.
- Dosing: The test substance is administered as a single oral dose via gavage. The volume administered is typically kept low (e.g., 1-2 mL/100g body weight) to avoid physical distress.
- Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals after dosing (e.g., 30 minutes, 1, 2, 4, and 6 hours) and then daily for a total of 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory,

circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

- **Body Weight:** Individual animal weights are recorded before dosing and at least weekly thereafter.
- **Necropsy:** All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy. Any macroscopic abnormalities are recorded.

**Data Analysis:** The LD50 is determined based on the number of mortalities within the observation period.



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Acute Oral Toxicity Experimental Workflow.

## Sub-chronic Oral Toxicity (90-Day Study) - Based on OECD Guideline 408

The following protocol outlines a likely methodology for the 90-day dietary study in rats for **Methyl 2-methyl-3-furyl disulfide**, as referenced by Gallo et al. (1976a).

**Objective:** To evaluate the cumulative toxic effects of **Methyl 2-methyl-3-furyl disulfide** after repeated oral administration over a 90-day period and to establish a No-Observed-Effect Level (NOEL).

Test Animals:

- Species: Rat
- Strain: (Specific strain not reported, typically a standard laboratory strain like Sprague-Dawley or Wistar would be used)

- Sex: Both males and females are typically used.
- Age: Young, healthy animals at the start of the study (e.g., 6 weeks old).
- Housing: Housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Animals have free access to food and water.

#### Test Substance and Diet Preparation:

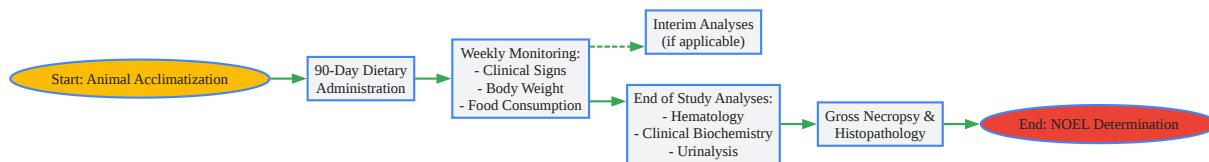
- Test Substance: **Methyl 2-methyl-3-furyl disulfide**
- Administration: The test substance is incorporated into the basal diet at various concentrations.
- Dosage Levels: At least three dose levels and a concurrent control group receiving the basal diet are used. The dose levels are selected to produce a range of effects, from no observed effect to toxic effects, but not lethality.

#### Procedure:

- Dietary Administration: Animals are fed the diet containing the test substance for 90 consecutive days. Food consumption and body weight are measured weekly.
- Clinical Observations: A thorough clinical examination is conducted on all animals at least once a week. This includes observation of behavior, and any signs of toxicity.
- Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for hematological and clinical biochemistry analysis to assess effects on blood cells and organ function.
- Urinalysis: Urine is collected at the end of the study for analysis of key parameters.
- Pathology: At the end of the 90-day period, all animals are euthanized and subjected to a full gross necropsy. Organ weights are recorded. Histopathological examination of major organs and any observed lesions is performed.

**Data Analysis:** The data are analyzed to identify any dose-related effects on the various parameters measured. The NOEL is determined as the highest dose level at which no adverse

effects are observed.



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90-Day Repeated-Dose Toxicity Experimental Workflow.

## Metabolism and Toxicological Pathways

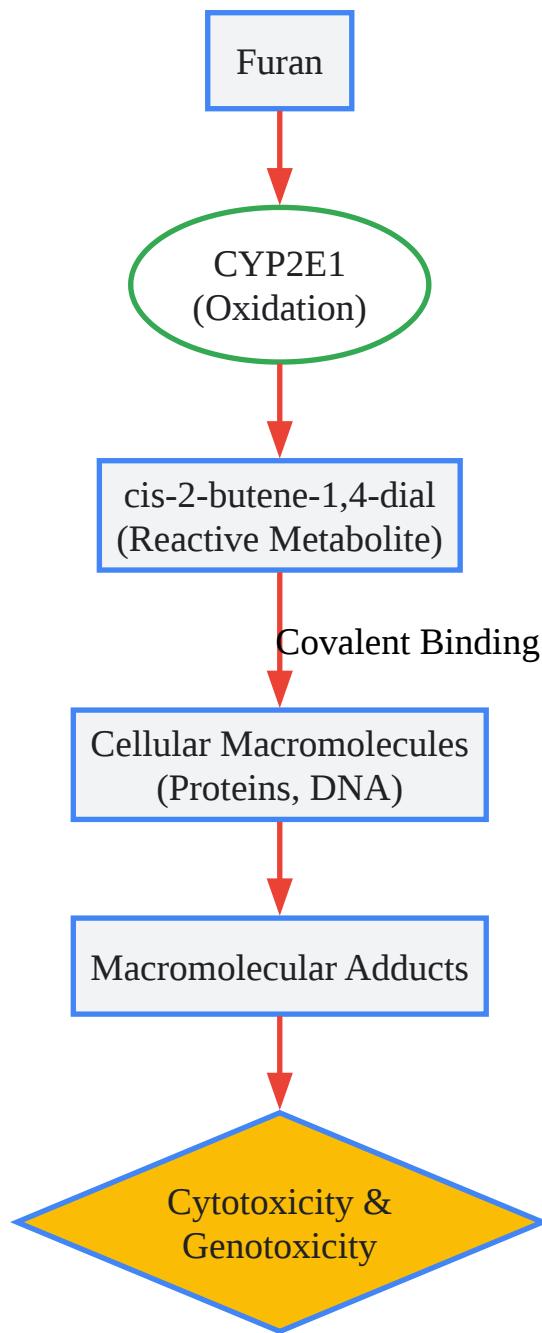
While specific metabolism and signaling pathway studies for **Methyl 2-methyl-3-furyl disulfide** are limited, the toxicology of furan and its derivatives provides a basis for understanding its potential mechanisms of action.

## Metabolism of Furan Derivatives

Furan and its derivatives are primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1. This metabolic activation is a critical step in their toxicity.

The proposed metabolic pathway involves the oxidation of the furan ring to a reactive, unsaturated  $\gamma$ -dicarbonyl metabolite. For furan itself, this metabolite is cis-2-butene-1,4-dial. This highly reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and genotoxicity.

For **Methyl 2-methyl-3-furyl disulfide**, it is hypothesized that a similar metabolic activation of the furan ring occurs. The disulfide bond may also be subject to metabolic cleavage.



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Proposed Metabolic Activation of Furan.

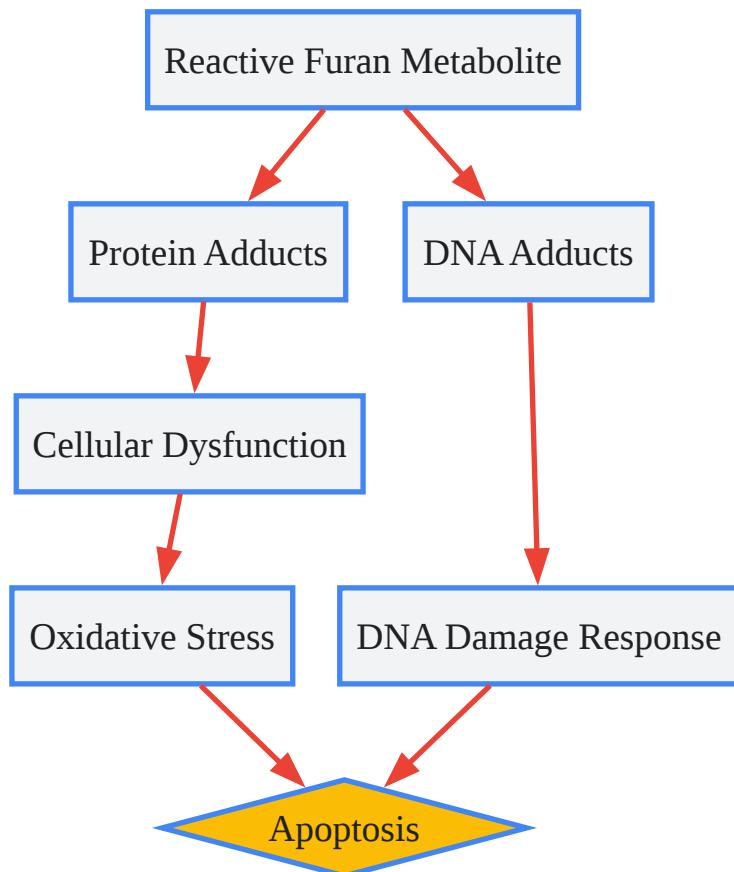
## Potential Signaling Pathways in Furan-Induced Toxicity

The covalent binding of reactive furan metabolites to cellular components can trigger various signaling pathways associated with cellular stress and damage. While not specifically

demonstrated for **Methyl 2-methyl-3-furyl disulfide**, the following pathways are implicated in the toxicity of furan:

- Oxidative Stress: The depletion of glutathione (GSH) due to conjugation with reactive metabolites can lead to an imbalance in the cellular redox state, resulting in oxidative stress.
- DNA Damage Response: Adduct formation with DNA can activate DNA damage response pathways, potentially leading to cell cycle arrest, apoptosis, or mutations if the damage is not properly repaired.
- Apoptosis: Significant cellular damage can trigger programmed cell death, or apoptosis, as a protective mechanism to eliminate damaged cells.

One study has indicated that furan-containing sulfur flavors, including **methyl 2-methyl-3-furyl disulfide**, can induce DNA fragmentation in Jurkat cells, which is a hallmark of apoptosis.



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Potential Signaling Pathways in Furan-Induced Toxicity.

## Conclusion

The available toxicological data for **Methyl 2-methyl-3-furyl disulfide**, primarily from acute and sub-chronic oral toxicity studies, support the conclusion of JECFA that it is of no safety concern at its current levels of use as a flavoring agent. The acute oral LD50 in mice is 142 mg/kg, and the NOEL from a 90-day study in rats is 1.2 mg/kg bw/day. While specific genotoxicity and detailed metabolism studies for this compound are not readily available, the broader understanding of furan toxicology suggests that metabolic activation to a reactive metabolite is a key event. Further research into the specific metabolic pathways and a comprehensive assessment of the genotoxic potential of **Methyl 2-methyl-3-furyl disulfide** would provide a more complete toxicological profile.

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